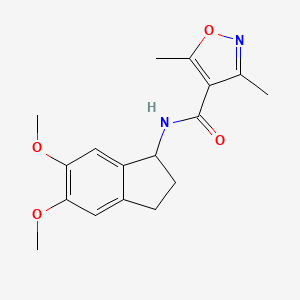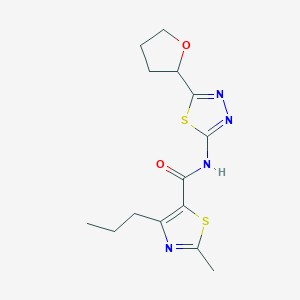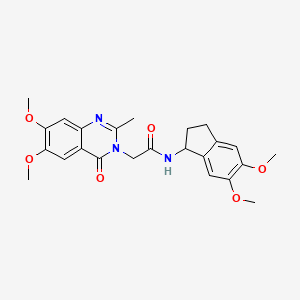![molecular formula C23H20N4O3 B14937175 (2S)-N-[4-(benzyloxy)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937175.png)
(2S)-N-[4-(benzyloxy)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE is a complex organic compound that features a benzyl ether group, a benzotriazinone moiety, and a propanamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of 4-(Benzyloxy)phenylamine: This can be achieved by reacting 4-(benzyloxy)phenol with an amine source under suitable conditions.
Synthesis of 4-Oxo-1,2,3-benzotriazin-3(4H)-yl intermediate: This intermediate can be synthesized through a series of reactions involving the appropriate starting materials and reagents.
Coupling Reaction: The final step involves coupling the 4-(benzyloxy)phenylamine with the 4-oxo-1,2,3-benzotriazin-3(4H)-yl intermediate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzotriazinone moiety can be reduced under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether group may yield benzaldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE involves its interaction with specific molecular targets. The benzotriazinone moiety may interact with enzymes or receptors, modulating their activity. The benzyl ether group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyl ether group but lacks the benzotriazinone moiety.
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide: Contains the benzotriazinone moiety but lacks the benzyl ether group.
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C23H20N4O3 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C23H20N4O3/c1-16(27-23(29)20-9-5-6-10-21(20)25-26-27)22(28)24-18-11-13-19(14-12-18)30-15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,24,28)/t16-/m0/s1 |
InChI-Schlüssel |
PQUKCOMSFUSVKN-INIZCTEOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}acetamide](/img/structure/B14937097.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14937109.png)


![N-{[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine](/img/structure/B14937122.png)
![N-[3-(acetylamino)phenyl]-2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B14937129.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14937133.png)

![5-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B14937162.png)
![(2E)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B14937170.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14937182.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14937190.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B14937198.png)
